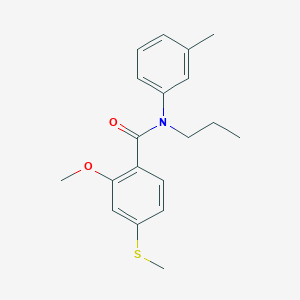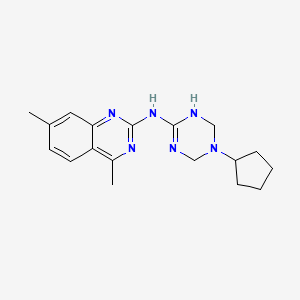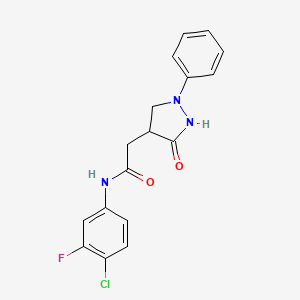
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The propyl group is introduced through an alkylation reaction using a propyl halide and a suitable base.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzamide derivative as the starting material, which undergoes a series of reactions to introduce the methoxy, methylphenyl, methylsulfanyl, and propyl groups.
-
Step 1: Formation of the Benzamide Core
- Starting with a benzamide derivative, the core structure is formed through a condensation reaction with an appropriate amine.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:
-
Oxidation
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-methylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-ethylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-butylbenzamide
Uniqueness
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23NO2S |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-4-methylsulfanyl-N-propylbenzamide |
InChI |
InChI=1S/C19H23NO2S/c1-5-11-20(15-8-6-7-14(2)12-15)19(21)17-10-9-16(23-4)13-18(17)22-3/h6-10,12-13H,5,11H2,1-4H3 |
InChI Key |
HQLAKEVUXIIUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=C(C=C2)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)

![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)
![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
![4,4-dimethyl-3,8-dioxo-N-phenyl-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B14940868.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)


![Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B14940903.png)
![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
